5-bromo-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylthiophene-2-sulfonamide
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Overview
Description
5-BROMO-N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-2-THIOPHENESULFONAMIDE is a complex organic compound that features a combination of bromine, chlorine, pyrazole, and thiophene sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-2-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the ethyl and chloro substituents. The thiophene sulfonamide group is then attached through a series of nucleophilic substitution reactions. Common reagents used in these reactions include hydrazine, bromine, and various chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or to convert the compound into a different oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups[5][5].
Scientific Research Applications
5-BROMO-N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-2-THIOPHENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-BROMO-N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-pyrazole
- N-[(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide
Uniqueness
5-BROMO-N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-2-THIOPHENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H13BrClN3O2S2 |
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Molecular Weight |
398.7 g/mol |
IUPAC Name |
5-bromo-N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-N-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C11H13BrClN3O2S2/c1-3-16-9(8(13)6-14-16)7-15(2)20(17,18)11-5-4-10(12)19-11/h4-6H,3,7H2,1-2H3 |
InChI Key |
VKJQIKZCPPTUDL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
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